

# Application Notes and Protocols for Cell-Based Screening of ROMK Inhibitors

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## Compound of Interest

Compound Name: BMS-986308

Cat. No.: B15586185

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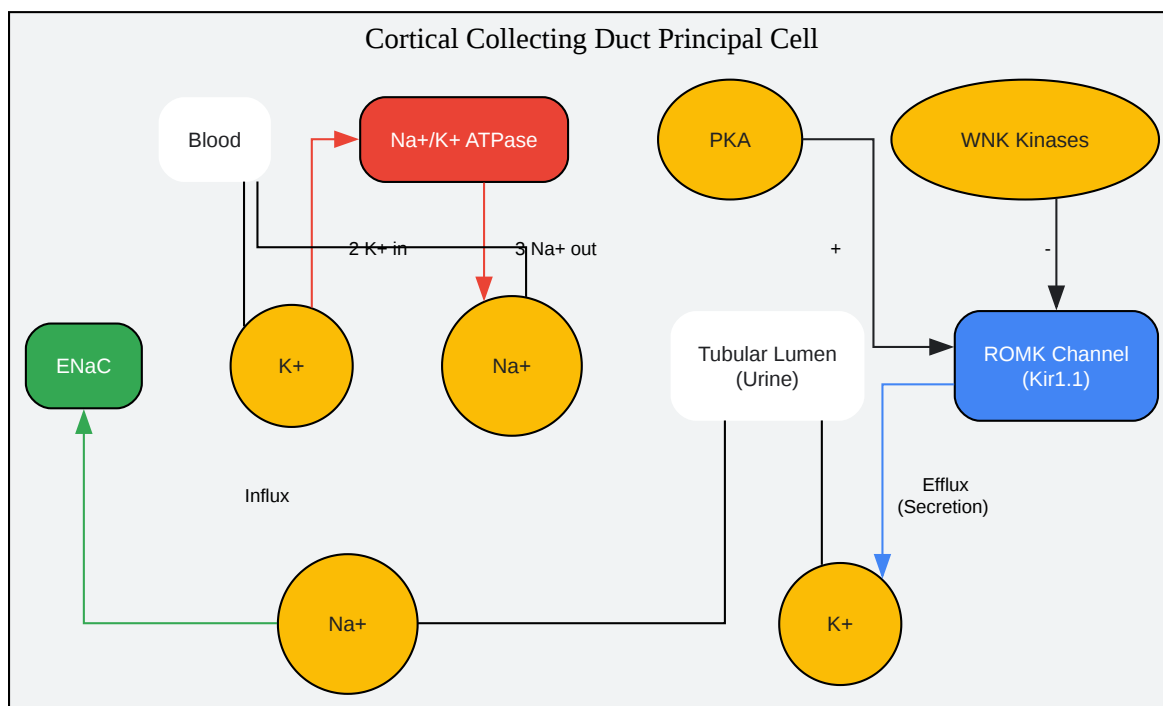
For Researchers, Scientists, and Drug Development Professionals

## Introduction

The renal outer medullary potassium (ROMK) channel, a member of the inwardly rectifying potassium (Kir) channel family, plays a crucial role in potassium homeostasis and renal salt transport.[1][2][3] Its involvement in these physiological processes makes it a compelling therapeutic target for diuretic agents with a novel mechanism of action, particularly for conditions like heart failure and hypertension. **BMS-986308** is a potent and selective, orally active inhibitor of the ROMK channel.[4][5] This document provides detailed application notes and protocols for two key cell-based assays used in the screening and characterization of ROMK inhibitors like **BMS-986308**: a high-throughput thallium flux assay and a lower-throughput, higher-content automated patch clamp electrophysiology assay.

## Signaling Pathway of ROMK in the Kidney

The ROMK channel is primarily located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle and the cortical collecting duct of the nephron.[1] In the thick ascending limb, ROMK facilitates potassium recycling, which is essential for the function of the Na-K-2Cl cotransporter. In the cortical collecting duct, it is the primary channel for potassium secretion into the urine. The activity of ROMK is regulated by various intracellular signaling pathways, including phosphorylation by protein kinase A (PKA) and modulation by WNK kinases.



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Figure 1. ROMK signaling in the cortical collecting duct.

## Quantitative Data for ROMK Inhibitors

The following tables summarize the in vitro potency and selectivity of **BMS-986308** and other notable ROMK inhibitors.

Table 1: In Vitro Potency of Selected ROMK Inhibitors

Compound	ROMK IC <sub>50</sub> (nM)	Assay Type	Reference
BMS-986308	24	Thallium Flux	[6]
MK-7145	15	Electrophysiology	[7]
VU590	294	Thallium Flux	[7]

Table 2: Selectivity Profile of **BMS-986308**

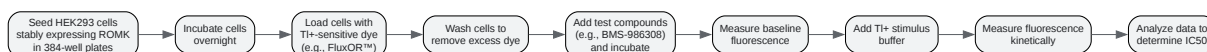
Ion Channel/Target	Activity	Reference
Kir2.1	No inhibitory potency	<a href="#">[6]</a>
Kir2.3	No inhibitory potency	<a href="#">[6]</a>
Kir4.1	No inhibitory potency	<a href="#">[6]</a>
Kir7.1	No inhibitory potency	<a href="#">[6]</a>
hERG	Selective over hERG	<a href="#">[5]</a>
Panel of 49 GPCRs, enzymes, and ion channels	No inhibitory potency	<a href="#">[6]</a>

## Experimental Protocols

### High-Throughput Thallium Flux Assay

This assay is a fluorescence-based functional assay suitable for high-throughput screening (HTS) of ROMK inhibitors. It measures the influx of thallium (Tl<sup>+</sup>), a surrogate for K<sup>+</sup>, through open ROMK channels into the cytoplasm, where it binds to a Tl<sup>+</sup>-sensitive fluorescent dye, resulting in an increase in fluorescence intensity.

#### Experimental Workflow: Thallium Flux Assay



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Figure 2. Thallium flux assay workflow.

Detailed Protocol:

Materials:

- HEK293 cells stably expressing human ROMK
- 384-well black, clear-bottom microplates
- FluxOR™ Potassium Ion Channel Assay Kit or similar thallium-sensitive dye
- Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
- Stimulus buffer containing thallium sulfate
- Test compounds (e.g., **BMS-986308**) and control inhibitors
- Fluorescence plate reader with kinetic read capabilities and automated liquid handling

#### Procedure:

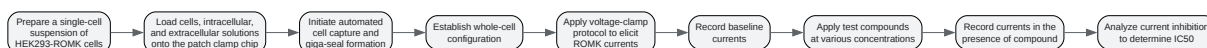
- Cell Plating: Seed HEK293-ROMK cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C, 5% CO<sub>2</sub>.[\[8\]](#)
- Dye Loading:
  - Prepare the dye loading solution according to the manufacturer's instructions (e.g., FluxOR™ kit).[\[4\]](#)
  - Aspirate the cell culture medium from the wells.
  - Add 30 µL of the dye loading solution to each well.[\[4\]](#)
  - Incubate the plate at room temperature for 60-90 minutes in the dark.
- Compound Addition:
  - After incubation, wash the cells by replacing the dye loading solution with 30 µL of assay buffer.[\[4\]](#)
  - Add test compounds at various concentrations to the wells. Include positive controls (known ROMK inhibitors) and negative controls (vehicle, e.g., DMSO).
  - Incubate with the compounds for 20-30 minutes at room temperature.[\[8\]](#)

- **Thallium Flux Measurement:**
  - Place the plate in a fluorescence plate reader.
  - Measure baseline fluorescence for 10-20 seconds.
  - Using the instrument's liquid handler, add 10  $\mu$ L of the thallium-containing stimulus buffer to each well.
  - Immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes).
- **Data Analysis:**
  - The rate of fluorescence increase corresponds to the rate of thallium influx.
  - Calculate the initial rate of fluorescence increase (slope) for each well.
  - Normalize the data to the positive and negative controls.
  - Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.<sup>[4]</sup>

## Automated Patch Clamp Electrophysiology Assay

Automated patch clamp electrophysiology provides a more detailed characterization of inhibitor activity by directly measuring the ion current through the ROMK channels in a voltage-clamped cell. This assay is crucial for confirming hits from HTS and for determining the mechanism of action of inhibitors.

### Experimental Workflow: Automated Patch Clamp Assay



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Figure 3. Automated patch clamp assay workflow.

#### Detailed Protocol:

##### Materials:

- HEK293 cells stably expressing human ROMK
- Automated patch clamp system (e.g., IonFlux, QPatch, or Patchliner)
- Patch clamp chips/plates
- Intracellular solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 with CsOH.<sup>[9]</sup>
- Extracellular solution (in mM): 140 NaCl, 4 KCl, 1 MgCl<sub>2</sub>, 2 CaCl<sub>2</sub>, 5 D-Glucose, 10 HEPES; pH 7.4 with NaOH.<sup>[9]</sup>
- Test compounds (e.g., **BMS-986308**) and control inhibitors

##### Procedure:

- Cell Preparation:
  - Culture HEK293-ROMK cells to 70-80% confluency.
  - Harvest the cells using a gentle, non-enzymatic cell dissociation solution to obtain a single-cell suspension.
  - Centrifuge and resuspend the cells in the extracellular solution at the desired concentration for the automated patch clamp system.
- Assay Execution:
  - Prime the automated patch clamp system and load the patch plate, cell suspension, intracellular solution, and extracellular solutions (with and without test compounds).

- Initiate the automated experimental run. The instrument will perform cell capture, sealing, whole-cell formation, and solution exchange.
- Voltage-Clamp Protocol and Data Acquisition:
  - A specific voltage protocol is applied to measure ROMK currents. For **BMS-986308**, a suitable protocol involves a depolarization step from -80 mV to +20 mV for 2 seconds, followed by a hyperpolarization step to -65 mV for 3 seconds to elicit tail currents. This protocol is repeated at a frequency of 0.05 Hz.[4]
  - Record baseline currents in the extracellular solution.
  - Perfuse the cells with solutions containing increasing concentrations of the test compound.
  - Record the steady-state current inhibition at each compound concentration.
- Data Analysis:
  - Measure the amplitude of the tail currents in the absence and presence of the inhibitor.
  - Calculate the percentage of current inhibition for each concentration.
  - Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

## Conclusion

The thallium flux and automated patch clamp assays are powerful tools for the discovery and characterization of ROMK inhibitors. The thallium flux assay is well-suited for initial high-throughput screening of large compound libraries, while the automated patch clamp assay provides detailed electrophysiological data for hit confirmation, lead optimization, and mechanistic studies. The protocols provided herein for screening compounds like **BMS-986308** can be adapted for other ROMK inhibitors and related ion channel targets.

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